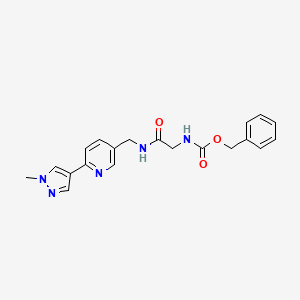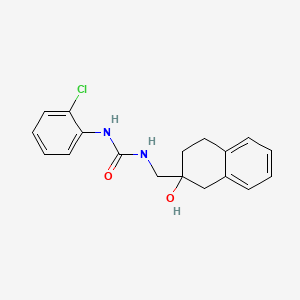![molecular formula C6H10N2O2 B2402937 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine CAS No. 2504166-72-5](/img/structure/B2402937.png)
2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine is a chemical compound that belongs to the class of azaspirocycles. It is a bicyclic compound consisting of a spiro-linked seven-membered ring system that has a nitrogen and a sulfur atom
Aplicaciones Científicas De Investigación
2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: There is potential for this compound to be used in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets in a novel way.
Industry: The compound may have applications in various industrial processes, such as in the production of specialty chemicals or materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine typically involves the formation of the spirocyclic ring system through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of starting materials that contain the necessary functional groups to form the spirocyclic structure. Common reagents and conditions used in these reactions include:
Cyclization reactions: These reactions are often used to form the spirocyclic ring system. They may involve the use of catalysts and specific reaction conditions to promote the formation of the desired product.
Amine functionalization: The introduction of the amine group into the molecule is a key step in the synthesis. This can be achieved through various methods, such as reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes used in laboratory settings. This would require optimization of reaction conditions to ensure high yields and purity of the final product. Additionally, considerations for cost-effectiveness and environmental impact would be important in the development of industrial production methods.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide, which can be used to oxidize the compound.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, which can be used to reduce the compound.
Catalysts: Various catalysts can be used to promote specific reactions, such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine will depend on its specific application. In general, the compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, which can result in various biological or chemical effects.
Comparación Con Compuestos Similares
2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine can be compared with other similar compounds, such as:
Azaspirocycles: These compounds share the spirocyclic structure with a nitrogen atom. They may have similar chemical properties and reactivity.
Spirocyclic amines: These compounds have a spirocyclic structure with an amine group. They may have similar applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can result in unique chemical and biological properties.
Propiedades
IUPAC Name |
2,5-dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-2-5-1-6(10-8-5)3-9-4-6/h1-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKJUVACJPYRCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC12COC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/no-structure.png)
![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)
![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2402857.png)
![4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B2402860.png)


![3-fluoro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2402865.png)
![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2402867.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2402871.png)



![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)
